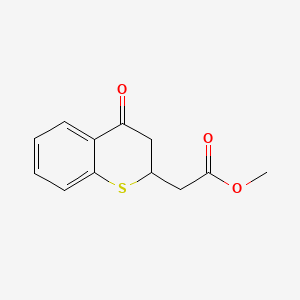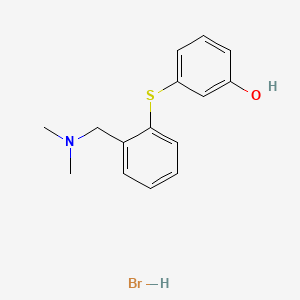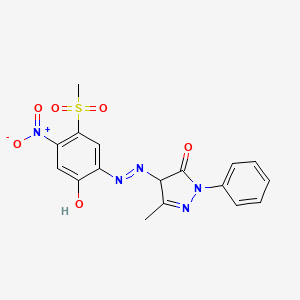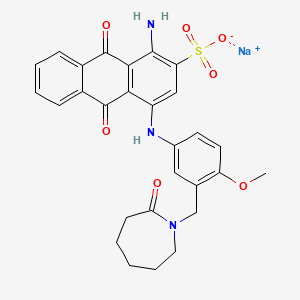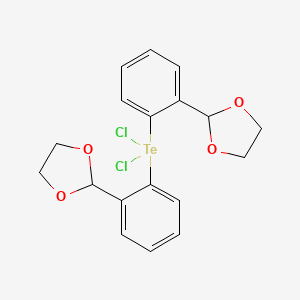
Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- typically involves the reaction of tellurium tetrachloride with o-(1,3-dioxolan-2-yl)phenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of organic solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tellurium oxides, which are useful in various catalytic processes.
Reduction: Reduction reactions can convert it into lower oxidation state tellurium compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a catalyst in organic reactions.
Biology: Research has explored its potential as an antimicrobial agent due to the unique properties of tellurium.
Industry: It is used in the production of advanced materials, including semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- exerts its effects involves interactions with cellular components. In biological systems, it can interact with thiol groups in proteins, leading to the disruption of cellular functions. This interaction is crucial for its antimicrobial and anticancer activities. The compound’s ability to generate reactive oxygen species (ROS) also plays a significant role in its biological effects .
Comparación Con Compuestos Similares
Similar compounds to Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- include other organotellurium compounds such as:
- Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dibromo-
- Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)diiodo-
- Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)difluoro-
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The unique properties of Tellurium, bis(o-(1,3-dioxolan-2-yl)phenyl)dichloro- make it particularly useful in specific applications, such as its higher stability and reactivity compared to its bromine and iodine analogs .
Propiedades
Número CAS |
84438-48-2 |
|---|---|
Fórmula molecular |
C18H18Cl2O4Te |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
2-[2-[dichloro-[2-(1,3-dioxolan-2-yl)phenyl]-λ4-tellanyl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C18H18Cl2O4Te/c19-25(20,15-7-3-1-5-13(15)17-21-9-10-22-17)16-8-4-2-6-14(16)18-23-11-12-24-18/h1-8,17-18H,9-12H2 |
Clave InChI |
KPCNIXLKZJZQRN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=CC=C2[Te](C3=CC=CC=C3C4OCCO4)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)

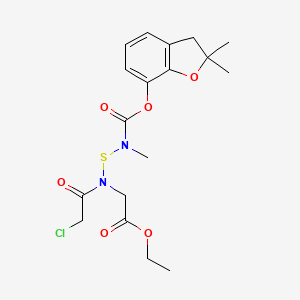

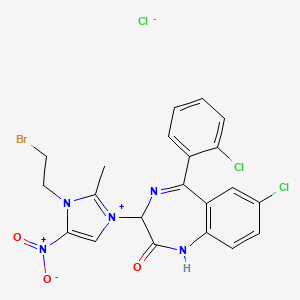
![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
